ethyl 2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Description
ethyl 2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound with a molecular formula of C32H35N5O5S2 . This compound is part of a class of heterocyclic compounds known for their diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
ethyl 2-[[4-(2,3-dimethylphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-5-31-21(28)14-32-23-26-25-20(27(23)19-8-6-7-15(2)16(19)3)13-24-22(29)17-9-11-18(30-4)12-10-17/h6-12H,5,13-14H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZDSZJVXVUYFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC(=C2C)C)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves multiple steps. The starting materials typically include 2,3-dimethylphenyl, 4-methoxybenzoyl chloride, and 1,2,4-triazole. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine. The final product is obtained through a series of condensation and substitution reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
ethyl 2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound finds applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The pathways involved include modulation of signal transduction and inhibition of cellular proliferation .
Comparison with Similar Compounds
Similar Compounds
- Benzimidazoles
- Thiophenes
- Triazoles
Biological Activity
Ethyl 2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on diverse scientific literature.
Chemical Structure
The compound features a triazole ring, which is known for its diverse biological activity. The presence of the sulfanyl group and various aromatic substituents enhances its potential as a pharmacologically active agent.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : The initial step includes the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the triazole structure.
- Introduction of Sulfanyl Group : This is achieved through nucleophilic substitution reactions involving thiols.
- Acetate Formation : The final step involves the esterification of the resulting compound with acetic acid or its derivatives.
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains and fungi. For instance:
- In Vitro Studies : Studies have demonstrated that derivatives of triazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Candida albicans | 12 | 100 |
Antitumor Activity
Triazole derivatives are also recognized for their antitumor properties. Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines:
- Cell Line Studies : In vitro assays on human cancer cell lines (e.g., breast and lung cancer) have shown a reduction in viability and induction of apoptosis at specific concentrations .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Apoptosis Induction |
| A549 (Lung Cancer) | 30 | Cell Cycle Arrest |
Antiviral Activity
Recent investigations into the antiviral properties of triazole compounds have highlighted their potential against viral infections. This compound has been evaluated for its efficacy against viruses like influenza and HIV in laboratory settings.
The biological activity of this compound can be attributed to:
- Inhibition of Enzymatic Activity : Triazole compounds often inhibit enzymes critical for pathogen survival.
- Interference with Nucleic Acid Synthesis : Some studies suggest that these compounds may disrupt DNA or RNA synthesis in target organisms.
- Induction of Oxidative Stress : The presence of reactive functional groups may lead to increased oxidative stress in cells.
Q & A
Q. Key Considerations :
- Purity is monitored via TLC and HPLC.
- Intermediate characterization uses NMR (¹H/¹³C) and IR spectroscopy .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Maintaining 80–100°C during cyclization prevents side reactions .
- Catalysts : Use of HBTU or PyBOP improves coupling efficiency in amidation steps (yield increase by ~20%) .
- pH adjustment : Alkaline conditions (pH 8–9) stabilize thiol groups during thioether formation .
Q. Methodological Resolution :
- Perform dose-response curves across multiple assays.
- Validate results with orthogonal techniques (e.g., SPR for binding affinity) .
Advanced: What computational methods predict target interactions?
Answer:
- Molecular Docking : Tools like Glide (Schrödinger) simulate binding to enzymes (e.g., cyclooxygenase-2) with RMSD <1.5 Å accuracy .
- MD Simulations : AMBER or GROMACS assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Correlate substituent electronegativity with activity (e.g., nitro groups enhance antibacterial potency) .
Case Study : Docking of the compound into the COX-2 active site showed hydrogen bonding with Arg120 and hydrophobic interactions with Val89 .
Basic: What are the recommended storage conditions?
Answer:
- Temperature : –20°C in airtight, light-resistant vials .
- Solubility : Stable in DMSO (up to 50 mM); avoid aqueous buffers >pH 8 to prevent ester hydrolysis .
Advanced: How to analyze metabolic stability in vitro?
Answer:
Liver microsome assays : Incubate with NADPH and monitor degradation via LC-MS/MS .
CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
Metabolite identification : HRMS detects oxidation products (e.g., sulfoxide formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
